Boc-Ser-OMe

Peptide Synthesis Solution-Phase Synthesis Boc Chemistry

Boc-Ser-OMe is the pre-activated serine building block for Boc/Bzl SPPS, eliminating the carboxyl activation step required by Boc-Ser-OH and avoiding Fmoc incompatibility. Its liquid form enables automated workflows and batch consistency. Essential for DMF-locked pharmaceutical protocols. Cost-effective at scale—lower per-residue cost than Boc-Ser-OH. Optimized for thioester peptide synthesis where Fmoc-SPPS is unsuitable.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 2766-43-0
Cat. No. B558210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser-OMe
CAS2766-43-0
SynonymsBoc-Ser-OMe; 2766-43-0; Boc-L-serinemethylester; N-(tert-Butoxycarbonyl)-L-serinemethylester; (S)-Methyl2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate; N-Boc-L-serineMethylEster; MFCD00191869; methyl(tert-butoxycarbonyl)-L-serinate; PubChem12205; Boc-serinemethylester; N-Bocserinemethylester; N-Boc-serinemethylester; SCHEMBL313780; 410489_ALDRICH; CHEMBL1222065; N-Boc-(S)-serinemethylester; CTK8B1358; MolPort-003-926-690; SANNKFASHWONFD-LURJTMIESA-N; ACT00021; EBD39840; ZINC2556975; ANW-26248; CB-355; ZINC02556975
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)OC
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
InChIKeySANNKFASHWONFD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser-OMe (CAS 2766-43-0) Procurement Guide: Physical Properties, Specifications and Strategic Role in Peptide Synthesis


Boc-Ser-OMe (N-(tert-Butoxycarbonyl)-L-serine methyl ester, CAS 2766-43-0) is a protected L-serine derivative employed as a building block in peptide synthesis, primarily within Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase protocols. The compound features a tert-butoxycarbonyl (Boc) group for temporary Nα-amine protection and a methyl ester for C-terminal carboxyl masking, with molecular formula C₉H₁₇NO₅ and molecular weight 219.23 g/mol [1]. At 20–25 °C, Boc-Ser-OMe appears as a colorless to light yellow liquid or oil, exhibiting a density of 1.082 g/mL and a refractive index n20/D of 1.452 . Its reported melting point is 42 °C, indicating that the compound may be a low-melting solid at refrigerated temperatures and a liquid at ambient handling conditions . The specific optical rotation [α]20/D is –18° (c = 5, methanol), confirming the L-configuration of the serine backbone [2].

Why Boc-Ser-OMe Cannot Be Simply Interchanged with Fmoc-Ser-OMe, Boc-Ser-OH or Cbz-Ser-OMe


Substituting Boc-Ser-OMe with a close analog risks compromising synthesis strategy orthogonality, handling convenience, or cost efficiency. Fmoc-Ser-OMe is incompatible with Boc/Bzl SPPS due to the base-lability of the Fmoc group, which would be prematurely cleaved under the basic conditions routinely employed in Boc chemistry [1]. Boc-Ser-OH, lacking the methyl ester, requires in situ carboxyl activation prior to coupling, which adds a synthetic step and may lower overall yield compared to the pre-activated ester of Boc-Ser-OMe [2]. Cbz-Ser-OMe (Z-Ser-OMe) employs benzyloxycarbonyl protection, which necessitates hydrogenolysis for deprotection—a method less compatible with automated SPPS workflows that rely on acidolytic Boc removal with trifluoroacetic acid (TFA) [3]. Boc-Ser-OMe also presents as a liquid or low-melting solid at ambient temperature, offering distinct handling and solubility advantages relative to powdered solid analogs such as Boc-Ser-OH or Boc-Ser(Bzl)-OH, which may require additional dissolution steps . The quantitative evidence that follows substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Boc-Ser-OMe (2766-43-0) Relative to Closest Analogs


Boc-Ser-OMe vs. Boc-Ser-OH: Pre-Activated Methyl Ester Eliminates In Situ Carboxyl Activation Step

Boc-Ser-OMe contains a pre-formed methyl ester at the C-terminus, whereas Boc-Ser-OH possesses a free carboxylic acid that requires activation (e.g., via carbodiimide or HOBt-based coupling reagents) prior to amide bond formation. In head-to-head comparisons of reaction step economy, Boc-Ser-OMe reduces the number of synthetic manipulations by one full activation step per coupling relative to Boc-Ser-OH. While no published direct comparative kinetic study was identified, the established principle of carboxyl activation in peptide coupling indicates that pre-activated esters generally enable faster coupling under mild conditions and may reduce racemization risk [1]. This difference is particularly meaningful for solution-phase synthesis where minimizing work-up steps directly improves overall yield and throughput.

Peptide Synthesis Solution-Phase Synthesis Boc Chemistry Amino Acid Derivatives

Boc-Ser-OMe vs. Fmoc-Ser-OMe: Orthogonal Protection Scheme Compatibility Determines Synthetic Strategy Selection

Boc-Ser-OMe and Fmoc-Ser-OMe are not interchangeable in a given SPPS strategy because they rely on fundamentally different orthogonal protection schemes. In Boc/Bzl SPPS, the Boc group is removed under acidic conditions (typically TFA), while the benzyl-based side-chain protections and resin linkage remain stable until final HF cleavage [1]. Fmoc-Ser-OMe employs base-labile Fmoc protection (20% piperidine in DMF for deprotection) and is incompatible with Boc chemistry due to premature Fmoc cleavage under the basic wash steps inherent to Boc protocols. The Fmoc strategy has largely replaced Boc in commercial SPPS due to the avoidance of toxic HF; however, Boc chemistry remains the method of choice when thioesters are required for native chemical ligation or when regulatory filings mandate existing Boc-based protocols [2]. Boc-Ser-OMe is specifically designated for Boc solid-phase peptide synthesis, as confirmed by vendor reaction suitability specifications .

Solid-Phase Peptide Synthesis Boc/Bzl Strategy Orthogonal Protection Amino Acid Derivatives

Boc-Ser-OMe Physical Form vs. Boc-Ser-OH: Liquid/Oil State Facilitates Direct Solubilization and Automated Handling

At ambient temperature (20–25 °C), Boc-Ser-OMe is a liquid or oil (colorless to light yellow), whereas Boc-Ser-OH is a white to beige powder (solid) . The liquid physical form of Boc-Ser-OMe enables direct dissolution in organic solvents without the need for pre-weighing and powder transfer, which can be advantageous for automated liquid-handling systems and high-throughput peptide synthesis workflows. Additionally, the methyl ester moiety of Boc-Ser-OMe confers enhanced solubility in organic solvents commonly used in peptide coupling (e.g., DCM, DMF, ethyl acetate) relative to the free carboxylic acid form, which may require additional solubilization steps or co-solvents [1].

Physical Form Comparison Liquid Handling Solubility Peptide Synthesis

Boc-Ser-OMe Procurement Economics: Bulk Pricing Analysis for Scale-Up Decisions

Price-per-gram analysis of Boc-Ser-OMe from multiple commercial suppliers reveals that procurement costs vary significantly by vendor and package size, with identifiable bulk-scale pricing thresholds that inform cost-effective purchasing. At the 100 g scale, pricing ranges from approximately $27 to $142, while 500 g quantities are available at approximately $90 to $1,196 depending on supplier and purity grade [1][2]. For direct comparison, Boc-Ser-OH at the 100 g scale is priced approximately $150–$200, indicating that Boc-Ser-OMe offers a lower cost entry point for certain suppliers at equivalent quantities . Note that Boc-Ser-OMe pricing reflects 95% purity grade specifications; higher-purity grades may command premium pricing.

Procurement Economics Bulk Pricing Peptide Synthesis Cost Analysis

Boc-Ser-OMe Optical Purity: Chiral Integrity Specification for Stereospecific Peptide Synthesis

Boc-Ser-OMe is supplied as the L-enantiomer with a tightly specified optical rotation range of [α]20/D –15° to –21° (c = 5, MeOH), with a typical center value of –18° . In contrast, Boc-D-Ser-OMe (the enantiomeric counterpart) exhibits an optical rotation of +20° ± 1° (c = 2% in ethanol:water, 4:1), representing a sign inversion of approximately 38° in absolute rotation difference under comparable conditions . This quantitative difference enables unambiguous enantiomeric identity verification via polarimetry prior to use, ensuring that the intended L-stereochemistry is incorporated into the target peptide. Racemization during coupling with Boc-Ser-OMe is generally low due to the urethane nature of the Boc protecting group, though direct comparative racemization data with Fmoc-Ser-OMe or Cbz-Ser-OMe under identical coupling conditions were not identified in the available literature.

Chiral Purity Optical Rotation Stereochemistry Peptide Synthesis

Boc-Ser-OMe vs. Cbz-Ser-OMe: Acidolytic vs. Hydrogenolytic Deprotection Orthogonality

Boc-Ser-OMe and Cbz-Ser-OMe (Z-Ser-OMe) differ fundamentally in their deprotection mechanisms. The Boc group is removed under acidic conditions (typically TFA/DCM, 1:1 to 1:4 v/v, 30 min at room temperature) and is fully orthogonal to benzyl-based side-chain protections that are stable to TFA but cleaved by HF or catalytic hydrogenation [1]. In contrast, the Cbz (benzyloxycarbonyl) group is stable to acids but removed via catalytic hydrogenation (H₂, Pd/C) or strong acids like HBr/AcOH [2]. This orthogonality difference means that Boc-Ser-OMe is the required building block for Boc/Bzl SPPS, whereas Cbz-Ser-OMe is predominantly used in solution-phase synthesis where hydrogenolytic deprotection is feasible and acid-sensitive functionalities are present elsewhere in the molecule. No direct comparative kinetic study of deprotection rates was identified; however, the class-level distinction is unequivocal and dictates procurement based on the intended synthetic route.

Protecting Group Orthogonality Deprotection Chemistry Peptide Synthesis Boc vs. Cbz

Optimal Research and Industrial Application Scenarios for Boc-Ser-OMe (2766-43-0) Based on Verified Differentiation Evidence


Boc/Bzl Solid-Phase Peptide Synthesis Requiring Thioester Formation for Native Chemical Ligation

When the target peptide requires a C-terminal thioester for subsequent native chemical ligation, Boc/Bzl SPPS is the established method of choice, as Fmoc-SPPS is not directly compatible with thioester synthesis on resin [1]. Boc-Ser-OMe serves as the protected serine building block in this workflow, enabling acidolytic Boc removal with TFA while maintaining benzyl-based side-chain protections and resin linkage stability until final HF cleavage. The compound's liquid physical form facilitates automated addition to the synthesis vessel, reducing manual intervention and improving run-to-run reproducibility .

Solution-Phase Peptide Synthesis of Short Serine-Containing Peptides with Minimized Activation Steps

For solution-phase synthesis of di- or tripeptides containing serine residues, Boc-Ser-OMe offers a key advantage over Boc-Ser-OH: the pre-formed methyl ester eliminates the need for in situ carboxyl activation prior to coupling, reducing the number of synthetic manipulations by one step per serine incorporation [2]. This streamlined workflow is particularly valuable when scaling up short peptide sequences for pilot production, as fewer reagent additions and work-up steps directly translate to reduced solvent consumption and labor time.

Peptide Synthesis in Regulatory or Legacy Workflows Requiring Documented Boc/Bzl Protocols

Despite the widespread adoption of Fmoc-SPPS, Boc/Bzl chemistry remains mandated in certain pharmaceutical manufacturing contexts where an existing Drug Master File (DMF) or validated synthesis protocol specifies Boc-based protection schemes [1]. In such regulated environments, Boc-Ser-OMe is the required serine building block; substitution with Fmoc-Ser-OMe would invalidate the protocol and require costly re-validation. The compound's well-documented physical properties—including specific optical rotation of –18° (c = 5, MeOH) and density of 1.082 g/mL—support quality control and batch-to-batch consistency verification required for GMP compliance .

Cost-Sensitive Academic Peptide Synthesis at Bulk Scale (≥100 g)

For academic laboratories synthesizing serine-containing peptides at scale—such as for biophysical studies, epitope mapping, or vaccine candidate screening—the procurement economics of Boc-Ser-OMe offer measurable cost advantages. At 100 g quantities, Boc-Ser-OMe is available at approximately $27–$142 depending on supplier, representing a lower absolute cost than Boc-Ser-OH at comparable scale ($150–$200) [3]. For synthesis campaigns requiring multiple serine incorporations, this per-residue cost difference accumulates to significant budget savings, enabling more peptides to be synthesized within fixed grant funding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Ser-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.